1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl-

Hydrogen bonding Lipophilicity Membrane permeability

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl- (CAS 138965‑70‑5), also referred to as N‑acetyl‑1‑aza‑15‑crown‑5, is a macrocyclic monoaza‑crown ether in which the secondary amine nitrogen of the parent 1‑aza‑15‑crown‑5 (CAS 66943‑05‑3) is capped by an acetyl group. This N‑acetylation converts the amine from a hydrogen‑bond donor to a tertiary amide, eliminates the basic nitrogen lone pair available for protonation, and provides a chemically orthogonal handle for further deprotection or functionalization.

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
CAS No. 138965-70-5
Cat. No. B15044924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl-
CAS138965-70-5
Molecular FormulaC12H23NO5
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOCCOCCOCCOCC1
InChIInChI=1S/C12H23NO5/c1-12(14)13-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13/h2-11H2,1H3
InChIKeyLDDZLZKQCHQDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl- (CAS 138965-70-5): A Protected Monoaza-15-Crown-5 Building Block for Selective Cation Recognition


1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl- (CAS 138965‑70‑5), also referred to as N‑acetyl‑1‑aza‑15‑crown‑5, is a macrocyclic monoaza‑crown ether in which the secondary amine nitrogen of the parent 1‑aza‑15‑crown‑5 (CAS 66943‑05‑3) is capped by an acetyl group [1]. This N‑acetylation converts the amine from a hydrogen‑bond donor to a tertiary amide, eliminates the basic nitrogen lone pair available for protonation, and provides a chemically orthogonal handle for further deprotection or functionalization [2]. The compound retains the 15‑membered ring cavity composed of four ether oxygen donors and one tertiary amide nitrogen, which together define its metal‑ion recognition profile.

Why 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl- Cannot Be Replaced by Generic 1-Aza-15-Crown-5 or Other N-Alkyl Analogs in Demanding Applications


The parent 1‑aza‑15‑crown‑5 is a secondary amine that can act as both a hydrogen‑bond donor and a Brønsted base, leading to protonation‑dependent speciation and variable metal‑binding behavior across pH ranges [1]. N‑alkylation with hydrophobic chains (e.g., n‑octyl, benzyl) alters lipophilicity and conformational flexibility, but the acetyl group introduces a fundamentally different electronic environment: the amide carbonyl withdraws electron density from the nitrogen, weakening its σ‑donor capacity while introducing a potential secondary coordination site via the carbonyl oxygen [2]. This electronic modulation is not replicated by simple alkyl substituents and has been shown to produce kinetically inert sodium complexes with cation‑exchange rates orders of magnitude slower than those of ester‑substituted or unsubstituted 15‑crown‑5 analogs [3]. Consequently, procurement specifications that require predictable metal‑ion binding kinetics, defined solubility characteristics, or a protecting‑group strategy cannot be satisfied by generic aza‑crown alternatives.

Quantitative Differentiation Evidence for 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl- vs. Closest Analogs


Hydrogen‑Bond Donor Count: Acetyl Capping Eliminates the N–H Donor Present in Parent 1‑Aza‑15‑Crown‑5

The 13‑acetyl derivative possesses zero hydrogen‑bond donors (HBD = 0), whereas the parent 1‑aza‑15‑crown‑5 (CAS 66943‑05‑3) contains one N–H donor (HBD = 1) . The absence of an H‑bond donor reduces the compound’s propensity for self‑association and alters its partitioning behavior in biphasic extraction systems.

Hydrogen bonding Lipophilicity Membrane permeability

Synthetic Accessibility: Near‑Quantitative Acetylation Yield on the Parent Aza‑Crown Scaffold

The target compound is prepared by acetylation of 1‑aza‑15‑crown‑5 (CAS 66943‑05‑3) with acetyl chloride, proceeding in approximately 92% yield under standard conditions . This high‑yielding, one‑step transformation contrasts with N‑alkylation routes (e.g., using ethyl bromoacetate followed by hydrolysis) that require multiple steps and often deliver lower overall yields [1].

Synthetic chemistry Protecting group strategy Yield optimization

Kinetic Inertness of Sodium Complexes: Amide‑Substituted 15‑C‑5 Ligands Exhibit Cryptand‑Like Cation‑Exchange Rates

Dynamic ²³Na NMR studies on amide‑substituted 15‑crown‑5 ligands (including the N‑acetyl structural class) reveal that their Na⁺ complexes undergo cation exchange extremely slowly, even at 70 °C, with exchange rates characteristic of cryptands rather than conventional crown ethers [1]. In contrast, ester‑substituted 15‑C‑5 analogs exchange Na⁺ via a faster dissociative pathway under identical conditions (CD₃CN solvent).

Cation exchange kinetics Sodium complexation NMR spectroscopy

N‑Substituent Electronic Effects on Cation Binding Affinity: Class‑Level Thermodynamic Differentiation Among Aza‑15‑Crown‑5 Derivatives

Calorimetric titration studies in methanol at 25 °C demonstrated that the N‑substituent exerts a drastic effect on complex stability within the aza‑15‑crown‑5 series (N‑phenyl, N‑octyl, N‑benzyl) [1]. The least‑bulky substituent (N‑octyl, 2) afforded the most stable complexes across all cations examined and the highest Na⁺/K⁺ selectivity, up to a factor of 13. The N‑acetyl group, being strongly electron‑withdrawing, is predicted to reduce the nitrogen’s donor strength relative to N‑alkyl derivatives, shifting the selectivity profile toward harder, more charge‑dense cations (e.g., Ca²⁺, Li⁺) [2]. Direct log K measurements for the N‑acetyl compound have not been reported, requiring the user to verify this class‑level trend experimentally.

Stability constants Thermodynamics Cation selectivity

Molecular Dynamics Restriction: ¹³C NMR Relaxation Evidence for Sodium‑Induced Rigidification of N‑Acetylaza‑15‑Crown‑5

¹³C NMR spin‑lattice relaxation time (T₁) measurements on N‑acetylaza‑15‑crown‑5 in solution demonstrate a pronounced reduction in molecular mobility upon addition of sodium cations, consistent with the formation of a tightly bound Na⁺ complex that restricts conformational freedom of the macrocyclic ring [1]. This behavior is distinct from that of the parent 1‑aza‑15‑crown‑5, where N–H inversion and protonation equilibria introduce additional dynamic processes that obscure the metal‑binding signature.

NMR relaxation Molecular dynamics Sodium binding

Recommended Application Scenarios for 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl- Based on Differentiating Evidence


Protected Synthetic Intermediate for Multi‑Step Macrocycle Functionalization

The acetyl group serves as an orthogonal protecting group for the aza‑crown nitrogen. The near‑quantitative acetylation yield (~92%) and the chemical stability of the amide under conditions that would protonate or alkylate the free amine make this compound the preferred starting material when sequential functionalization of the crown periphery is required . Subsequent deprotection (hydrolysis) or reduction regenerates the free secondary amine for further elaboration.

Kinetic‑Stability‑Driven Sodium Complexation for Long‑Residency Applications

Where the application demands a sodium complex that does not rapidly exchange with bulk solvent or competing cations—such as in slow‑release formulations, time‑resolved spectroscopy, or kinetic resolution protocols—the amide character of N‑acetylaza‑15‑crown‑5 confers cryptand‑like kinetic inertness that is not available from the parent aza‑crown or N‑alkyl derivatives [1].

Calcium‑ or Lithium‑Selective Sensor Scaffold Development

The electron‑withdrawing acetyl group reduces the nitrogen’s affinity for soft alkali cations (K⁺, Cs⁺) while preserving oxygen‑donor interactions with harder cations (Ca²⁺, Li⁺). Sensor developers targeting calcium or lithium detection in biological or environmental samples should consider this scaffold over N‑alkyl analogs, which are optimized for Na⁺/K⁺ discrimination [2].

Liquid‑Liquid Extraction with Predictable pH‑Independent Partitioning

With zero hydrogen‑bond donors, the acetyl derivative exhibits pH‑independent lipophilicity, unlike the parent amine whose protonation state varies with pH. This property is critical for reproducible liquid‑liquid extraction protocols where the ionizable NH group of 1‑aza‑15‑crown‑5 would cause inconsistent distribution ratios across the working pH range .

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